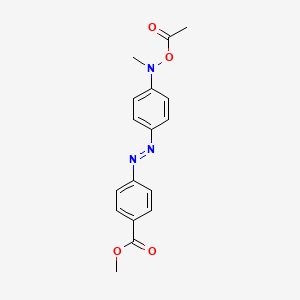
4'-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is a derivative of 4-aminoazobenzene, a compound known for its use in dye manufacturing and its mutagenic properties This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene typically involves the following steps:
Diazotization: The starting material, 4-aminoazobenzene, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a methoxycarbonyl derivative to introduce the methoxycarbonyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetoxy group.
Methylation: Finally, the compound is methylated to obtain 4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and reaction mechanisms.
Biology: Investigated for its mutagenic and carcinogenic properties, particularly in studies involving DNA modification and repair mechanisms.
Industry: Utilized in the development of dyes and pigments with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with DNA. The acetoxy group facilitates the formation of DNA adducts, leading to mutations and potential carcinogenic effects. The methoxycarbonyl group enhances the compound’s stability and reactivity. The molecular targets include nucleophilic sites on DNA, leading to covalent binding and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetoxy-N-methyl-4-aminoazobenzene
- N-Benzoyloxy-N-methyl-4-aminoazobenzene
- 4-Aminoazobenzene
Uniqueness
4’-Methoxycarbonyl-N-acetoxy-N-methyl-4-aminoazobenzene is unique due to the presence of both methoxycarbonyl and acetoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different mutagenic and carcinogenic potentials, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
55936-76-0 |
|---|---|
Fórmula molecular |
C17H17N3O4 |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
methyl 4-[[4-[acetyloxy(methyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)24-20(2)16-10-8-15(9-11-16)19-18-14-6-4-13(5-7-14)17(22)23-3/h4-11H,1-3H3 |
Clave InChI |
XLRYBCRFFFGIBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


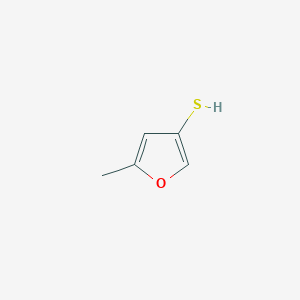
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
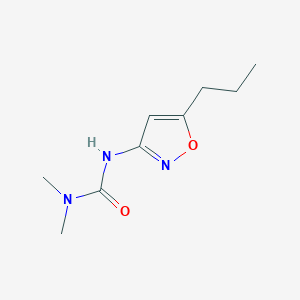
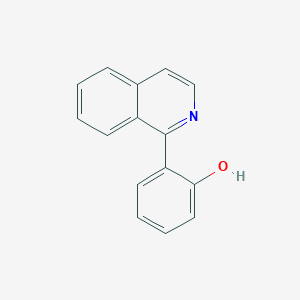


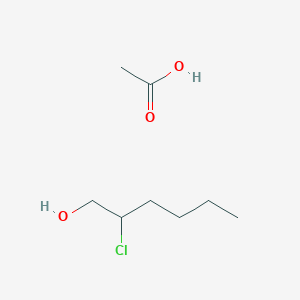


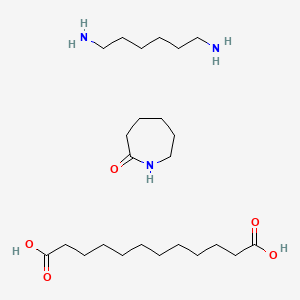
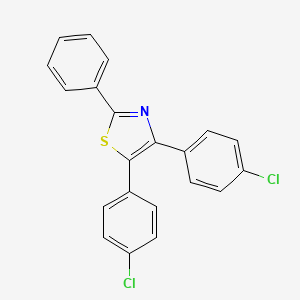
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
